Thiophene, 2-(2,4-dinitrophenyl)-5-methyl-
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Overview
Description
Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable thiophene derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of Thiophene, 2-(2,4-dinitrophenyl)-5-methyl- involves its interaction with molecular targets through its nitro and thiophene groups. These interactions can lead to the disruption of cellular processes, such as oxidative phosphorylation, by uncoupling electron transport chains in mitochondria. This results in the generation of reactive oxygen species and subsequent cellular damage .
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups and has similar uncoupling properties.
Thiophene Derivatives: Compounds like 2-thiophenecarboxaldehyde and 2,5-dimethylthiophene share the thiophene ring structure.
Properties
CAS No. |
61200-50-8 |
---|---|
Molecular Formula |
C11H8N2O4S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-5-methylthiophene |
InChI |
InChI=1S/C11H8N2O4S/c1-7-2-5-11(18-7)9-4-3-8(12(14)15)6-10(9)13(16)17/h2-6H,1H3 |
InChI Key |
CGQNTGXIVLYPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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